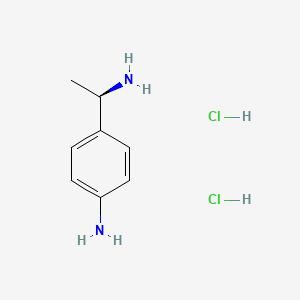

(R)-4-(1-Aminoethyl)aniline dihydrochloride

Description

BenchChem offers high-quality (R)-4-(1-Aminoethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(1-Aminoethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZGSNSUNOPNF-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660903 | |

| Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-32-1 | |

| Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-(1-Aminoethyl)aniline dihydrochloride physical properties

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with (R)-4-(1-Aminoethyl)aniline dihydrochloride . This document synthesizes physicochemical data, synthetic logic, and analytical protocols into a cohesive workflow.

Role: Key Chiral Intermediate for Rho-Kinase (ROCK) Inhibitors (e.g., Ripasudil)

Chemical Identity & Structural Analysis

This compound is a diamine salt featuring a chiral center at the benzylic position. Its dual-amine functionality (anilinic and aliphatic) creates distinct pKa zones, critical for pH-dependent extraction and purification strategies.

| Property | Detail |

| IUPAC Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |

| Common Name | (R)-1-(4-Aminophenyl)ethylamine 2HCl |

| CAS Registry Number | 1269437-75-3 (Specific to (R)-2HCl salt) |

| Free Base CAS | 65645-33-2 (R-isomer); 13472-00-9 (Racemate) |

| Molecular Formula | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 209.12 g/mol |

| Chirality | (R)-Enantiomer |

| Salt Stoichiometry | 1:2 (Base : HCl) |

| SMILES | CN.Cl.Cl |

Structural Diagram & pKa Logic

The molecule contains two protonation sites. The aliphatic amine (benzylic) is the most basic, while the aromatic amine is significantly less basic.

-

Site A (Aliphatic NH₂): pKa ≈ 9.5 – 10.0 (Protonated first, deprotonated last).

-

Site B (Aromatic NH₂): pKa ≈ 4.0 – 5.0 (Protonated only in strong acid).

Physical Properties Profile

Note: Values derived from structure-activity relationships of homologous aniline salts and specific patent data for this intermediate.

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder.

-

Melting Point: High melting point solid, typically >250°C (decomposition) .

-

Contrast: The free base is a liquid or low-melting solid (mp 28–31°C). The formation of the dihydrochloride lattice significantly stabilizes the solid phase.

-

-

Hygroscopicity: Moderate to High. The dihydrochloride salt has a high lattice energy but is prone to absorbing atmospheric moisture, leading to clumping. Storage under desiccant is mandatory.

Solubility & Solvent Selection

Understanding the differential solubility is key for process development (e.g., converting salt to free base).

| Solvent System | Solubility Behavior | Process Application |

| Water | Highly Soluble (>100 mg/mL) | Dissolution for pH adjustment; aqueous workups. |

| Methanol/Ethanol | Soluble | Recrystallization (often with Et₂O antisolvent). |

| Dichloromethane (DCM) | Insoluble | Used to extract the free base after neutralization. |

| Ethyl Acetate | Insoluble | Common antisolvent to precipitate the salt. |

| Hexanes/Heptane | Insoluble | Wash solvent to remove non-polar impurities. |

Synthesis & Manufacturing Workflow

The synthesis of the (R)-enantiomer typically requires either asymmetric catalysis or classical resolution. The workflow below illustrates the industrial route often used for Ripasudil intermediates, involving the reduction of an oxime or ketone followed by salt formation.

Synthesis Flowchart (Graphviz)

Caption: Figure 1. Biocatalytic or chemical asymmetric synthesis route yielding the dihydrochloride salt.

Critical Process Parameters (CPP)

-

Enantiomeric Excess (ee): The biological activity of the final drug (e.g., Ripasudil) depends strictly on the (R)-configuration.

-

Target: >99.0% ee.

-

Control: If using classical resolution (e.g., with tartaric acid), multiple recrystallizations may be required before forming the HCl salt.

-

-

Salt Stoichiometry: Ensure full protonation (2.0–2.2 eq. HCl). Under-acidification yields the mono-hydrochloride, which has different solubility and stability profiles.

Analytical Characterization Protocols

To validate the identity and purity of the material, the following multi-modal testing is required.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d₆ (D₂O exchange will wipe out NH protons).

-

Predicted ¹H NMR Shifts (DMSO-d₆):

-

δ 1.45 (d, 3H): Methyl group doublet (chiral center).

-

δ 4.30 (q, 1H): Methine proton at the chiral center.

-

δ 7.20 - 7.50 (m, 4H): Aromatic AB system (para-substitution pattern).

-

δ 8.50 - 10.00 (br s): Ammonium protons (–NH₃⁺), broad and exchangeable. Note: You will see two distinct exchangeable sets corresponding to the aliphatic and aromatic amines.

-

Chiral HPLC Method (Self-Validating Protocol)

Standard reverse-phase columns cannot separate enantiomers. A polysaccharide-based chiral column is required.

-

Column: Daicel Chiralcel OD-H or AD-H (or equivalent).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Note: For the dihydrochloride salt, you must either neutralize the sample in situ or use a mobile phase compatible with salts (e.g., polar organic mode with TFA/DEA buffers).

-

-

Detection: UV @ 254 nm.

-

Validation: Inject the racemate (CAS 13472-00-9) first to establish the separation window.

Analytical Decision Tree

Caption: Figure 2. Analytical workflow for validating chemical identity and enantiomeric purity.

Handling, Stability & Safety

-

Signal Word: WARNING (Irritant).

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage:

-

Temperature: 2–8°C (Refrigerated) recommended for long-term stability.

-

Atmosphere: Inert gas (Argon/Nitrogen) preferred to prevent oxidation of the aromatic amine (which turns the white solid brown/pink over time).

-

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References

-

PubChem. 4-(2-Aminoethyl)aniline hydrochloride (Compound Summary). National Library of Medicine. Link

-

ChemScene. (R)-4-(1-Aminoethyl)aniline dihydrochloride Product Data & SDS.Link

-

Google Patents. Process for the preparation of Ripasudil intermediates (US20150155664).Link

-

Sigma-Aldrich. 4-(2-Aminoethyl)aniline (Racemic Free Base) Physical Properties.Link

-

ChemicalBook. 2-(4-Aminophenyl)ethylamine Properties and Safety.Link

Sources

Technical Guide: Solubility Profile of (R)-4-(1-Aminoethyl)aniline Dihydrochloride

Executive Summary

(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 1269437-75-3) is a critical chiral diamine intermediate, predominantly utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors such as Ripasudil (K-115) . As a dihydrochloride salt (2HCl), its solubility profile is governed by high lattice energy and ionic character, distinct from its free base counterpart.

This guide provides a comprehensive technical analysis of its solubility thermodynamics, solvent compatibility, and recrystallization strategies. It is designed to assist process chemists in optimizing purification yields and ensuring optical purity (

Molecular Identity & Physicochemical Basis[1]

Understanding the solubility requires dissecting the molecular structure. The compound consists of a phenyl ring substituted with two hydrophilic amine centers, both protonated in the dihydrochloride form.

| Property | Specification |

| Chemical Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |

| CAS Number | 1269437-75-3 |

| Molecular Formula | |

| Molecular Weight | 209.12 g/mol |

| Chirality | (R)-enantiomer (Critical for bioactivity) |

| Salt Form | Dihydrochloride (2HCl) |

| LogP (Free Base) | ~0.8 (Hydrophilic) |

| LogP (Salt) | < -1.0 (Highly Hydrophilic/Ionic) |

Thermodynamic Implication: The 2HCl salt formation dramatically increases the crystal lattice energy. Dissolution requires a solvent with high dielectric constant (

Solubility Profile Matrix

The following data categorizes solvent interactions based on polarity and protonation capability.

Table 1: Qualitative Solubility Profile (25°C)

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH < 7) | High (>100 mg/mL) | Favorable ion-dipole interactions; hydration shell formation. |

| Polar Protic | Methanol | High | High dielectric constant supports ion dissociation. |

| Polar Protic | Ethanol | Moderate | Temperature-dependent; ideal for cooling crystallization. |

| Polar Protic | Isopropanol (IPA) | Low | Reduced polarity; often used as an anti-solvent. |

| Polar Aprotic | DMSO / DMF | High (>30 mg/mL) | Strong solvation of cations; useful for reaction vectors. |

| Polar Aprotic | Acetone / THF | Very Low | Insufficient polarity to break the ionic lattice. |

| Non-Polar | Toluene / Hexane | Insoluble | Lack of dipole moment to stabilize ions. |

| Chlorinated | DCM / Chloroform | Insoluble | Typical for inorganic salts and HCl salts. |

Critical Note: The solubility of the dihydrochloride salt is pH-dependent . In aqueous solutions with pH > 8, the salt converts to the free base, drastically changing the profile (becoming soluble in DCM/Ethyl Acetate and less soluble in water).

Experimental Protocols

To validate these values for your specific batch (considering polymorphs or impurity profiles), use the following self-validating protocols.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit (

-

Preparation: Add excess solid (R)-4-(1-Aminoethyl)aniline 2HCl to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

-

Validation: Ensure solid persists at the bottom. If clear, add more solid.

-

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 95:5 to 5:95).

-

Detection: UV at 240 nm (Aniline absorption).

-

Calculation: Compare peak area against a 5-point calibration curve of the standard.

-

Solubility Screening Workflow (Diagram)

Figure 1: Standardized workflow for determining thermodynamic solubility limits.

Process Application: Recrystallization Strategy

The primary goal of understanding solubility here is optical purification . The (R)-isomer must be separated from any (S)-isomer or chemical impurities.

The "Solubility Gap" Technique

Because the 2HCl salt is highly soluble in water/methanol but insoluble in IPA/THF, a solvent/anti-solvent crystallization is the most effective purification method.

Recommended Protocol:

-

Dissolution: Dissolve crude 2HCl salt in minimal hot Methanol (60°C).

-

Filtration: Polish filter to remove insoluble particulates.

-

Anti-Solvent Addition: Slowly add Isopropanol (IPA) or THF to the hot solution until a persistent haze forms.

-

Ratio: Typically 1:3 to 1:5 (MeOH:IPA).

-

-

Cooling: Cool slowly to 0-5°C (10°C/hour) to favor crystal growth over nucleation.

-

Isolation: Filter the white crystalline solid and wash with cold IPA.

Recrystallization Logic Diagram

Figure 2: Anti-solvent recrystallization mechanism for hydrophilic salts.

References

-

Cayman Chemical. Ripasudil (hydrochloride hydrate) Product Information. (Data on general solubility of the Ripasudil class in DMSO/DMF).

-

ChemScene. (R)-4-(1-Aminoethyl)aniline dihydrochloride Product Data. (Confirmation of CAS, Salt Form, and Molecular Weight).

-

PubChem. Compound Summary: 4-(2-Aminoethyl)aniline hydrochloride.[1] (General physicochemical properties of the homologous series).

- Kowa Co., Ltd.Process for the preparation of Ripasudil and intermediates. (General reference to patent literature regarding the synthesis and isolation of K-115 intermediates).

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of (R)-4-(1-Aminoethyl)aniline Dihydrochloride

[1]

Executive Summary

(R)-4-(1-Aminoethyl)aniline dihydrochloride is a high-value chiral diamine scaffold used primarily in the synthesis of small-molecule therapeutics.[1][2] Distinguished by its rigid stereochemistry at the benzylic position, this compound serves as a pharmacophore anchor in kinase inhibitors and CNS-active agents.[1] The dihydrochloride salt form confers enhanced aqueous solubility and oxidative stability compared to the free base, facilitating its use in GMP-compliant manufacturing.[1] This guide details its molecular architecture, synthetic pathways, and analytical profiling.

Molecular Architecture & Stereochemistry[1]

The core structure consists of a 1,4-disubstituted benzene ring featuring a primary aniline amine and a chiral ethylamine side chain.[1] The (R)-configuration at the benzylic carbon is the defining stereochemical feature, often dictating the binding affinity of the final drug candidate.[1]

Structural Diagram

The following diagram illustrates the connectivity and stereochemical orientation.[1]

Figure 1: Structural connectivity highlighting the chiral center and protonation sites.

Stereochemical Integrity

The (R)-enantiomer is distinct from its (S)-counterpart (CAS 408368-69-4).[1] In biological systems, this methyl branching restricts conformational freedom, often locking the associated pharmacophore into a bioactive conformation.

-

Cahn-Ingold-Prelog (CIP) Priority: The amine group (-NH2) has the highest priority, followed by the phenyl ring, then the methyl group.[1] With the hydrogen pointing away, the sequence traces a clockwise direction, confirming the (R) designation.

Physicochemical Profiling

The dihydrochloride salt significantly alters the physical properties relative to the free base, primarily by increasing melting point and hygroscopicity.

| Property | Data | Notes |

| IUPAC Name | 4-[(1R)-1-aminoethyl]aniline dihydrochloride | |

| CAS Number | 1269437-75-3 | Salt specific |

| Formula | C₈H₁₄Cl₂N₂ | C₈H₁₂N₂[1][2][3] · 2HCl |

| Molecular Weight | 209.12 g/mol | Free base: 136.19 g/mol |

| Solubility | High in H₂O, DMSO, MeOH | Insoluble in non-polar solvents (Hexane, DCM) |

| pKa Values | pKa₁ ≈ 4.6 (Aniline), pKa₂ ≈ 9.8 (Alkyl amine) | Both sites protonated in 2HCl salt |

| Hygroscopicity | Moderate to High | Store under inert gas (Ar/N₂) |

Synthetic Pathways & Manufacturing

The synthesis of the (R)-isomer requires strict stereocontrol. Two primary industrial routes are employed: asymmetric reductive amination and classical resolution.[1]

Synthetic Workflow

The following diagram outlines the "Chiral Pool" approach versus the "Asymmetric Synthesis" approach.

Figure 2: Comparative synthetic routes.[1] Route A is preferred for green chemistry and high enantiomeric excess (ee).

Protocol Validation (Self-Validating System)

To ensure the integrity of the synthesis, the Enantiomeric Excess (ee) must be monitored.

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% Diethylamine (for free base analysis).

-

Validation Check: The (S)-enantiomer should elute at a distinct retention time.[1] If the ee is <98%, recrystallization of the tartrate salt (in Route B) is required before converting to the dihydrochloride.

Analytical Characterization

Accurate characterization relies on identifying the specific signals of the dihydrochloride salt, which differ from the free base due to protonation effects.

NMR Spectroscopy (Predicted in D₂O)

In Deuterium Oxide (D₂O), the exchangeable protons (NH₃⁺) are not visible, but the carbon skeleton shifts are diagnostic.

-

¹H NMR (400 MHz, D₂O):

-

δ 1.58 (d, J=6.8 Hz, 3H): Methyl group doublet. The downfield shift (vs ~1.3 ppm in free base) confirms the inductive effect of the protonated amine.

-

δ 4.45 (q, J=6.8 Hz, 1H): Methine proton at the chiral center.

-

δ 7.35 - 7.55 (m, 4H): Aromatic protons.[1] The typical AA'BB' pattern of para-substitution is preserved but shifted downfield due to the electron-withdrawing nature of the protonated aniline nitrogen.[1]

-

Mass Spectrometry[1]

-

Method: ESI-MS (Positive Mode).[1]

-

Target Ion: [M+H]⁺ = 137.1 m/z (Corresponds to the free base cation).

-

Note: The chloride counterions are not detected in positive mode ESI but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).

Applications in Drug Discovery[4]

This molecule is a versatile "chiral handle." It is frequently employed to introduce stereospecificity into kinase inhibitors and GPCR ligands.

Application Workflow

Figure 3: Divergent synthetic utility. The aliphatic amine is more nucleophilic (in free base form), allowing selective functionalization.

Mechanistic Role

In kinase inhibitors, the chiral methyl group often occupies a specific hydrophobic pocket (e.g., the ribose binding pocket or a hydrophobic back-cleft), improving selectivity over non-chiral analogs. The aniline nitrogen typically forms a hydrogen bond with the hinge region of the kinase ATP-binding site.[1]

Handling & Safety (SDS Summary)

References

Synthesis of (R)-4-(1-Aminoethyl)aniline Dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction

(R)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral primary amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure serves as a crucial building block in the synthesis of various bioactive molecules. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for (R)-4-(1-Aminoethyl)aniline dihydrochloride, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this important chiral intermediate.

Strategic Overview of the Synthesis

The synthesis of (R)-4-(1-Aminoethyl)aniline dihydrochloride is a multi-step process that hinges on two key transformations: the formation of the racemic amine and the subsequent resolution of the enantiomers. The overall strategy can be broken down into three main stages:

-

Synthesis of Racemic 4-(1-Aminoethyl)aniline: This initial step involves the conversion of a commercially available starting material, 4-aminoacetophenone, into the corresponding racemic amine.

-

Chiral Resolution of 4-(1-Aminoethyl)aniline: This critical stage separates the desired (R)-enantiomer from the racemic mixture. Diastereomeric salt crystallization is a widely employed and scalable method for this purpose.

-

Formation of the Dihydrochloride Salt: The final step involves the conversion of the isolated (R)-enantiomer into its more stable and handleable dihydrochloride salt.

This guide will now delve into the detailed methodologies for each of these stages, providing both theoretical understanding and practical, step-by-step protocols.

Part 1: Synthesis of Racemic 4-(1-Aminoethyl)aniline via Reductive Amination

The conversion of 4-aminoacetophenone to 4-(1-aminoethyl)aniline is a classic example of reductive amination.[1] Among the various methods available, the Leuckart reaction offers a direct and cost-effective approach using readily available reagents.[2][3]

The Leuckart Reaction: Mechanism and Rationale

The Leuckart reaction utilizes ammonium formate as both the amine source and the reducing agent.[3] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone, which is then reduced to the amine. The mechanism involves the thermal decomposition of ammonium formate into formic acid and ammonia. Ammonia reacts with the ketone to form an imine, which is subsequently reduced by formic acid.[2][3]

The choice of the Leuckart reaction is predicated on its operational simplicity and the use of inexpensive reagents. While other reductive amination methods exist, this approach is well-suited for large-scale production due to its favorable economics.

Experimental Protocol: Leuckart Reaction of 4-Aminoacetophenone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminoacetophenone | 135.17 | 13.5 g | 0.1 |

| Ammonium Formate | 63.06 | 37.8 g | 0.6 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetophenone and ammonium formate.

-

Heat the mixture to 160-170°C in an oil bath. The reaction mixture will become a melt.

-

Maintain the temperature and continue heating for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 100 mL of water to the reaction flask and stir to dissolve the excess ammonium formate.

-

Make the aqueous solution strongly basic by the slow addition of 50% sodium hydroxide solution until the pH is greater than 12. This will liberate the free amine.

-

Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude racemic 4-(1-aminoethyl)aniline as an oil.

Part 2: Chiral Resolution via Diastereomeric Salt Crystallization

The separation of enantiomers is a pivotal step in the synthesis of chiral molecules. Diastereomeric salt crystallization is a classical and industrially viable method for resolving racemic amines.[4][5] This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6][7]

Principle of Diastereomeric Salt Resolution

A racemic mixture of a base, such as 4-(1-aminoethyl)aniline, is reacted with a single enantiomer of a chiral acid (the resolving agent) to form a mixture of two diastereomeric salts.[5] Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated, leaving the other in solution. The desired enantiomer can then be recovered from the crystallized salt.

For the resolution of basic amines, chiral carboxylic acids are commonly employed as resolving agents. Tartaric acid and its derivatives are particularly effective for this purpose.[7][8] For the synthesis of the (R)-amine, L-(-)-tartaric acid or one of its derivatives would be the resolving agent of choice.

Experimental Protocol: Chiral Resolution with L-(-)-Tartaric Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 4-(1-Aminoethyl)aniline | 136.19 | 13.6 g | 0.1 |

| L-(-)-Tartaric Acid | 150.09 | 7.5 g | 0.05 |

| Methanol | - | ~150 mL | - |

Procedure:

-

Dissolve the racemic 4-(1-aminoethyl)aniline in 100 mL of methanol in a flask.

-

In a separate flask, dissolve L-(-)-tartaric acid in 50 mL of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization. The (R)-amine-(L)-tartrate salt is typically the less soluble diastereomer.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The enantiomeric excess (ee) of the crystallized salt should be determined by chiral HPLC analysis.

-

If the desired ee is not achieved, recrystallize the salt from a minimal amount of hot methanol.

-

To recover the free (R)-4-(1-aminoethyl)aniline, dissolve the diastereomeric salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic.

-

Extract the liberated free amine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Part 3: Formation of (R)-4-(1-Aminoethyl)aniline Dihydrochloride

The final step is the conversion of the enantiomerically pure free amine into its dihydrochloride salt. This provides a stable, crystalline solid that is easier to handle, store, and accurately weigh for subsequent reactions.

Experimental Protocol: Dihydrochloride Salt Formation

Materials:

| Reagent | Quantity |

| (R)-4-(1-Aminoethyl)aniline | (from previous step) |

| Concentrated Hydrochloric Acid | ~2.2 molar equivalents |

| Isopropanol | - |

Procedure:

-

Dissolve the (R)-4-(1-aminoethyl)aniline in a minimal amount of isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (approximately 2.2 molar equivalents) of concentrated hydrochloric acid to the stirred solution.

-

The dihydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropanol and then with diethyl ether.

-

Dry the (R)-4-(1-Aminoethyl)aniline dihydrochloride in a vacuum oven.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis process.

Caption: Overall synthesis pathway from 4-aminoacetophenone.

Caption: Simplified mechanism of the Leuckart reaction.

Caption: Workflow for diastereomeric salt crystallization.

Conclusion

The synthesis of (R)-4-(1-Aminoethyl)aniline dihydrochloride presented in this guide outlines a robust and scalable pathway suitable for industrial applications. The Leuckart reaction provides an economical route to the racemic intermediate, and classical diastereomeric salt resolution with L-(-)-tartaric acid offers a reliable method for obtaining the desired enantiomer with high purity. The final conversion to the dihydrochloride salt yields a stable product amenable to further synthetic transformations. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently produce this valuable chiral building block for their discovery and development programs.

References

-

Leuckart Reaction. (2020). In Sciencemadness Wiki. Retrieved from [Link]

-

Leuckart Reaction: Mechanism and Yields. (n.d.). Scribd. Retrieved from [Link]

-

Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

-

CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved from [Link]

-

Resolution of Racemic Bases. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

-

Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

- Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (2017, May 3). Google Patents.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Spectroscopic Characterization & Quality Control of (R)-4-(1-Aminoethyl)aniline Dihydrochloride

[1]

Executive Summary

(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3 for salt form; 139306-10-8 for free base) is a critical chiral diamine intermediate used in the synthesis of Rho-associated kinase (ROCK) inhibitors, such as Ripasudil and Netarsudil. Its value lies in the rigorous preservation of the stereocenter at the benzylic position.[1]

This technical guide provides a definitive reference for the spectroscopic identification and quality control of this molecule. Unlike generic datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on the electronic environment of the dihydrochloride salt matrix—and provides self-validating protocols for enantiomeric excess (ee) determination.[1]

Molecular Identity & Structural Logic[1][2]

The molecule consists of an aniline core substituted at the para position with a chiral ethylamine group.[1] In the dihydrochloride form, both nitrogen centers are protonated, significantly altering the electronic induction and solubility profile compared to the free base.

| Property | Specification |

| IUPAC Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 209.12 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Chiral Center | C-1 of the ethyl group (R-configuration) |

| Solubility | High in |

Structural Diagram & Analytical Workflow

Caption: Integrated analytical workflow ensuring structural identity (NMR/IR) precedes purity quantification (HPLC).

Nuclear Magnetic Resonance (NMR) Profiling[1][4]

The choice of solvent is critical.[1] While

H NMR Data (400 MHz, DMSO- )

The dihydrochloride salt induces a strong deshielding effect. The spectrum is characterized by two distinct ammonium humps and a classic AA'BB' aromatic system.[1]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ammonium A | 10.20 - 10.50 | Broad Singlet | 3H | Benzylic |

| Ammonium B | 9.80 - 10.00 | Broad Singlet | 3H | Anilinic |

| Ar-H (3,5) | 7.55 | Doublet ( | 2H | Ortho to ethyl group |

| Ar-H (2,6) | 7.35 | Doublet ( | 2H | Ortho to amine group |

| Methine (CH) | 4.45 | Quartet ( | 1H | Chiral center; deshielded by |

| Methyl ( | 1.52 | Doublet ( | 3H | Characteristic doublet of the ethyl chain |

Technical Insight:

If the sample is wet (contains

C NMR Data (100 MHz, DMSO- )

| Shift ( | Assignment |

| 140.5 | C-4 (Quaternary, alkyl substituted) |

| 132.0 | C-1 (Quaternary, amine substituted) |

| 129.5 | C-3,5 (Aromatic CH) |

| 123.0 | C-2,6 (Aromatic CH) |

| 50.2 | Methine ( |

| 20.1 | Methyl ( |

Vibrational Spectroscopy (FT-IR)[1]

The infrared spectrum of the dihydrochloride is dominated by the ammonium salt features, which obscure the standard primary amine doublets seen in the free base.[1]

-

3200 – 2800 cm⁻¹ (Broad, Strong): N-H stretching vibrations of the

groups.[1] This broad band often overlaps with C-H stretches.[1] -

~2600 – 2500 cm⁻¹: "Ammonium combination bands" (overtones), diagnostic of amine salts.[1]

-

1600 – 1500 cm⁻¹: Aromatic C=C ring stretches.[1]

-

830 – 800 cm⁻¹: C-H out-of-plane bending, indicative of para-substitution (1,4-disubstituted benzene).[1]

Stereochemical Validation (Chiral HPLC)

Determining the Enantiomeric Excess (ee) is the most critical quality attribute.[1] Standard reverse-phase C18 columns cannot separate enantiomers.

Protocol: Crown Ether Method (Preferred for Salts)

This method utilizes a crown ether stationary phase which forms host-guest complexes specifically with primary ammonium ions (

-

Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).[1]

-

Note: The acidic pH ensures the amine remains protonated to interact with the crown ether.[1]

-

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C (Lower temperature often improves resolution).

-

Detection: UV at 210 nm or 254 nm.[1]

-

Elution Order: The (R)-isomer typically elutes after the (S)-isomer on Crownpak CR(+) due to stronger complexation, but this must be confirmed with a racemic standard.

Separation Logic Diagram

Caption: Mechanism of chiral resolution using Crown Ether stationary phases for primary ammonium salts.

Mass Spectrometry (HRMS)[1]

High-Resolution Mass Spectrometry confirms the molecular formula.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

-

Target Ion:

(Monoisotopic mass of the free base + proton).[1] -

Calculated Mass (

): 137.1073 m/z.[1] -

Observed Mass: 137.1073 ± 0.0005 m/z.[1]

-

Note: The chloride counter-ions are typically not seen in positive ESI unless analyzing at high concentrations where cluster ions

might appear.[1]

Synthesis & Impurity Context

Understanding the synthesis aids in identifying impurities in the spectra.[1] The compound is often synthesized via the reduction of 4-aminoacetophenone oxime or the chiral resolution of racemic 4-(1-aminoethyl)aniline.[1]

-

Common Impurity A (Starting Material): 4-Aminoacetophenone.[1] Look for a methyl ketone singlet at ~2.5 ppm in NMR and a carbonyl stretch at ~1680 cm⁻¹ in IR.

-

Common Impurity B (Over-reduction): 4-Ethylaniline.[1] Look for a triplet/quartet pattern typical of an ethyl group (distinct from the doublet/quartet of the target).[1]

References

Detailed NMR Characterization Guide: (R)-4-(1-Aminoethyl)aniline Dihydrochloride

[2]

Executive Summary & Compound Significance

(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors or kinase pathways (e.g., Rho-kinase inhibitors).[2] Its structural integrity—specifically its enantiomeric purity and salt stoichiometry—is paramount for downstream efficacy.[1]

This guide provides a comprehensive technical analysis of its Nuclear Magnetic Resonance (NMR) profile.[1] Unlike the free base, the dihydrochloride salt exhibits distinct spectral features due to the protonation of both the aliphatic and aromatic nitrogen centers.[1] This document outlines the theoretical basis, experimental protocols, and signal assignments required to validate this compound's identity and purity.[1]

Structural Analysis & Spectral Prediction Logic

Before interpreting the spectrum, one must understand the electronic environment imposed by the dihydrochloride salt form.[1]

The "Double Salt" Effect

In the free base form, the aniline nitrogen is a strong electron donor (resonance), shielding the ortho and para protons (shifting them upfield to ~6.5 ppm).[1] However, in the dihydrochloride form (2HCl):

-

Aromatic Amine Protonation: The aniline nitrogen becomes an anilinium ion (-NH₃⁺).[1] The lone pair is locked in a bond with a proton, removing the resonance donation.[1] The ring becomes electron-deficient, shifting aromatic protons downfield (deshielding) to the 7.3–7.6 ppm range, resembling an alkylbenzene system.[1]

-

Aliphatic Amine Protonation: The chiral center amine becomes an ammonium species (-NH₃⁺), exerting an inductive withdrawing effect that deshields the adjacent methine (-CH-) and methyl (-CH₃) protons.[2]

Visualization of Signal Logic

The following diagram illustrates the logical flow from structure to spectral features.

Figure 1: Causal relationship between salt formation and observed chemical shifts.[2]

Experimental Protocol

Solvent Selection Strategy

The choice of solvent fundamentally alters the appearance of the spectrum.[1]

| Solvent | Pros | Cons | Recommendation |

| Deuterium Oxide (D₂O) | Excellent solubility for 2HCl salts.[1][2] Eliminates exchangeable -NH protons, simplifying the spectrum to just the carbon backbone.[1][2] | Cannot detect ammonium protons. No stereochemical information (achiral).[1] | Primary Choice for Structure Confirmation |

| DMSO-d₆ | Allows visualization of exchangeable -NH₃⁺ protons (broad humps).[1][2] | Viscosity broadens peaks.[1] Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) may interfere.[1] | Secondary Choice for Salt Stoichiometry |

Sample Preparation (Standard Operating Procedure)

-

Massing: Weigh 10–15 mg of the dihydrochloride salt into a clean vial.

-

Solvation: Add 0.6 mL of D₂O (99.9% D).

-

Note: If the solution is cloudy, the salt may have partially reverted to the free base or is impure.[1] The solution must be crystal clear.

-

-

Transfer: Transfer to a high-quality 5mm NMR tube.

-

Acquisition:

-

1H NMR: 16–32 scans, 30° pulse angle, d1=2.0s.[1]

-

13C NMR: 512–1024 scans, proton decoupled.

-

Spectral Interpretation (Reference Data)

The following data represents the anticipated spectral profile for high-purity (R)-4-(1-Aminoethyl)aniline dihydrochloride in D₂O.

¹H NMR Assignment (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 1.58 - 1.62 | Doublet (d, J ≈ 6.8 Hz) | 3H | -CH₃ | Methyl group adjacent to chiral center.[2] |

| 4.40 - 4.50 | Quartet (q, J ≈ 6.8 Hz) | 1H | -CH- | Benzylic methine.[1][2] Deshielded by phenyl and NH₃⁺.[1] |

| 7.40 - 7.55 | Multiplet (AA'BB') | 4H | Ar-H | Aromatic ring protons.[1][2] The distinct separation seen in free aniline collapses into a tight second-order system due to dual protonation.[1][2] |

| 4.79 | Singlet | - | HDO | Residual solvent peak (Reference).[1] |

Note: In DMSO-d₆, expect broad singlets at ~8.5 ppm (aliphatic NH₃⁺) and ~10.0 ppm (anilinium NH₃⁺).[2]

¹³C NMR Assignment (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 20.5 | CH₃ | Methyl carbon.[1][2] |

| 50.8 | CH | Chiral methine carbon.[1] |

| 123.5 | CH (Ar) | Aromatic carbons meta to ethyl group.[1] |

| 129.8 | CH (Ar) | Aromatic carbons ortho to ethyl group.[1] |

| 138.5 | C (Quat) | Aromatic C-N (Ipso).[1] |

| 141.2 | C (Quat) | Aromatic C-CH (Ipso). |

Advanced Workflow: Stereochemical Purity Analysis

NMR in achiral solvents (D₂O, DMSO) cannot distinguish the (R) enantiomer from the (S) enantiomer.[1] To verify the (R)-configuration, one must create a diastereomeric environment.[1]

Method: Mosher's Amide Derivatization

This is the gold standard for determining Enantiomeric Excess (ee%).[1]

Figure 2: Workflow for enantiomeric excess determination using Mosher's analysis.

Protocol Summary:

-

Neutralize: Treat a small aliquot of the salt with aq. NaHCO₃ and extract the free base into CDCl₃.[1]

-

React: Add (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to the NMR tube.

-

Observe: The methyl doublet of the resulting diastereomer will have a distinct chemical shift compared to the (S)-enantiomer derivative. Integration of these two doublets yields the ee%.[1]

Troubleshooting & Impurities

Common issues encountered during spectral analysis of this specific salt:

| Observation | Diagnosis | Remediation |

| Extra peaks at 1.1 ppm (t) and 3.5 ppm (q) | Residual Ethanol/Diethyl Ether | Dry sample under high vacuum (>24h) at 40°C. |

| Aromatic region upfield (6.5 - 7.0 ppm) | Incomplete Protonation (Free Base present) | The sample is not the dihydrochloride. Add 1-2 drops of DCl/D₂O to the tube to force salt formation.[1][2] |

| Cloudiness in D₂O | Free Base Insolubility | The sample has disproportionated. Add DCl or filter (risk of losing material).[1] |

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 21997923, 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from [Link]

-

Note: While the PubChem entry refers to the ethylamine isomer, the physical property data for aniline salts remains relevant for solubility and handling.[2]

-

-

General NMR Principles for Aniline Salts

-

Stereochemical Analysis (Mosher's Method)

-

Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents.[1] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[2] Journal of the American Chemical Society.[1] Retrieved from [Link]

-

-

Synthetic Context (Mirabegron Intermediates)

(R)-4-(1-Aminoethyl)aniline dihydrochloride safety and handling precautions

Technical Safety Guide: (R)-4-(1-Aminoethyl)aniline Dihydrochloride

Part 1: Executive Summary & Chemical Identity

(R)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral diamine building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. As a salt form of a chiral aniline derivative, it presents a dual safety profile: the acute toxicity and sensitization potential typical of anilines, combined with the hygroscopic and corrosive nature of hydrochloride salts.

This guide provides a rigid safety framework for researchers, moving beyond generic SDS data to address the specific stability and handling requirements of high-value chiral intermediates.

Chemical Profile

| Property | Detail |

| Chemical Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |

| CAS Number | 1269437-75-3 |

| Synonyms | (R)-4-Amino-α-methylbenzylamine 2HCl; 4-[(1R)-1-Aminoethyl]aniline dihydrochloride |

| Molecular Formula | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 209.12 g/mol |

| Appearance | Off-white to pale beige solid (highly susceptible to oxidative darkening) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexanes, DCM) |

Part 2: Hazard Identification & Toxicology (GHS)[2][9]

While some vendor SDSs classify this specific isomer as "Warning," expert handling requires treating it with the severity of the parent aniline class.

Primary GHS Classifications

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

The "Hidden" Hazards (Expert Insight)

-

Methemoglobinemia Risk: Like most aniline derivatives, absorption through skin or inhalation may oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Cyanosis (blue lips/fingernails) is a delayed symptom.

-

Sensitization: Repeated exposure can lead to severe contact dermatitis.

-

Hydrochloric Acid Off-gassing: In the presence of moisture, the dihydrochloride salt can hydrolyze, releasing trace HCl vapors that corrode metal balances and irritate mucous membranes.

Part 3: Safe Handling Protocol (The "Zero-Contact" Standard)

To maintain the enantiomeric excess (ee%) and chemical purity, this compound must be handled under strict exclusion of moisture and oxygen.

Engineering Controls

-

Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Secondary: Static-dissipative weighing surfaces (amine salts are often electrostatic).[2]

Personal Protective Equipment (PPE)

-

Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).

-

Dermal: Double-gloving strategy.[2]

-

Ocular: Chemical splash goggles (safety glasses are insufficient for fine salt dusts).

Workflow Visualization: Safe Weighing & Transfer

Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis and degradation.

Part 4: Storage & Stability

The dihydrochloride salt is the "stabilized" form of the diamine, but it remains vulnerable.

-

Hygroscopicity: The salt will absorb atmospheric water, leading to clumping and stoichiometry errors during weighing.

-

Protocol: Store in a desiccator or under an Argon blanket.

-

-

Oxidation: The aniline moiety oxidizes to form colored azo/azoxy impurities (turning the white powder brown/purple).

-

Protocol: Amber glass vials with Teflon-lined caps.[2]

-

-

Temperature: Long-term storage at 2–8°C is recommended. Allow the vial to warm to room temperature before opening to prevent condensation (which catalyzes hydrolysis).

Part 5: Emergency Response Procedures

In the event of exposure, immediate action mitigates the risk of systemic aniline toxicity.[4][5]

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don full PPE including respiratory protection.

-

Neutralize: Do not use water initially (spreads the salt). Cover with a dry absorbent (vermiculite) or a specialized amine neutralizer.

-

Clean: Scoop into a double-bagged hazardous waste container. Wash the surface with weak acid (citric acid solution) followed by soap and water.

First Aid Decision Logic

Figure 2: Emergency response decision tree for acute exposure.[2][4]

Part 6: Disposal Considerations

-

Waste Classification: Hazardous Chemical Waste (Toxic/Corrosive).

-

Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) or strong bases (liberates the free amine, increasing volatility).

-

Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Chlorine oxides).

References

-

PubChem. (2024). Compound Summary: Aniline Derivatives & Handling. National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Navigating Stereochemical Space: A Technical Guide to Chiral Building Blocks in Modern Drug Discovery

The Stereochemical Imperative

In biological systems, chirality is not merely a geometric property; it is a determinant of interaction energy. Proteins, nucleic acids, and cellular membranes are inherently chiral environments.[1] Consequently, a drug molecule’s three-dimensional arrangement dictates its pharmacodynamic (PD) and pharmacokinetic (PK) fate.

Historically, the industry often ignored this complexity due to synthetic limitations, treating enantiomers as isomeric noise. The thalidomide tragedy of the 1960s—where the (R)-enantiomer was a sedative and the (S)-enantiomer a potent teratogen—forced a paradigm shift. This culminated in the FDA’s 1992 policy statement, Development of New Stereoisomeric Drugs, which mandated that enantiomers be treated as distinct chemical entities.[2]

Today, the focus has shifted from merely "avoiding toxicity" to actively exploiting chirality to improve potency, selectivity, and solubility.

The Eutomer and Distomer Concept

-

Eutomer: The enantiomer possessing the desired pharmacological activity.

-

Distomer: The enantiomer that is less active, inactive, or toxic.

-

Eudismic Ratio (ER): The ratio of the potency of the eutomer to the distomer. A high ER is often required for regulatory approval of a single-enantiomer drug.

Escaping Flatland: The Physicochemical Advantage

A major driver in modern medicinal chemistry is the move away from "flat," aromatic-heavy molecules toward those with greater three-dimensional complexity. This concept, coined "Escaping Flatland" by Lovering et al. (2009), correlates the fraction of sp3-hybridized carbons (

Why Matters

-

Solubility: Planar, aromatic molecules stack efficiently (pi-stacking), reducing aqueous solubility. Chiral, sp3-rich molecules disrupt this packing, improving dissolution.

-

Selectivity: 3D structures can probe specific pockets in enzymes that flat molecules cannot access, reducing off-target binding (promiscuity).

-

Metabolic Stability: Aromatic rings are often metabolic liabilities (oxidation). Controlled chirality can block metabolic soft spots.

Table 1: Impact of Chirality on Drug-Like Properties

| Property | Flat / Aromatic (Low | Chiral / 3D (High | Mechanism |

| Solubility | Low | High | Disruption of crystal lattice energy. |

| Specificity | Low (Promiscuous) | High | Precise "Lock & Key" fit in chiral pockets. |

| Melting Point | High | Lower | Reduced intermolecular stacking forces. |

| Clinical Success | Lower Probability | Higher Probability | Correlation established by Lovering et al. |

Visualization: The Flatland vs. 3D Workflow

The following diagram illustrates the decision logic when moving from a flat hit to a chiral lead.

Caption: Decision logic for increasing molecular complexity (Fsp3) to improve clinical success probability.

The "Magic Methyl" Effect

The "Magic Methyl" effect refers to the profound change in potency (often >100-fold) or metabolic stability observed when a single methyl group is introduced into a molecule. When this methyl group creates a new chiral center, the effect is often due to the restriction of the molecule into a bioactive conformation.

Mechanism of Action[4][5]

-

Conformational Lock: The methyl group creates steric clash, forcing the molecule into a specific rotation that matches the receptor binding pocket.

-

Desolvation Penalty: A methyl group is hydrophobic. If it binds in a hydrophobic pocket, it displaces "unhappy" water molecules, gaining entropy.

Case Study: p38

Sourcing Chiral Building Blocks

Obtaining high-purity chiral building blocks is the bottleneck of this strategy. There are three primary sourcing pillars:

-

The Chiral Pool: Naturally occurring amino acids, sugars, and terpenes.

-

Pros: Cheap, 100% enantiomeric excess (ee).

-

Cons: Limited structural diversity.

-

-

Asymmetric Synthesis: Using chiral catalysts (e.g., Noyori hydrogenation) to create chirality from achiral precursors.[4]

-

Pros: Access to non-natural structures.

-

Cons: High cost of catalysts, often requires extensive process development.

-

-

Biocatalysis: Using engineered enzymes (ketoreductases, transaminases).

-

Pros: Extremely high selectivity, green chemistry.

-

Cons: Enzyme screening time.

-

Technical Protocol: Preserving Optical Purity in Amide Coupling

One of the most common failures in using chiral building blocks is racemization during chemical coupling. This is particularly prevalent when coupling chiral

The Risk: Under basic conditions, the acidic proton at the chiral center can be removed, forming an achiral enol or oxazolone intermediate, which then re-protonates to form a racemic mixture.

Validated Protocol for Racemization-Free Coupling

Objective: Couple a chiral carboxylic acid (R-COOH) with an amine (R'-NH2) without eroding enantiomeric excess (ee).

Reagents:

-

Coupling Agent: COMU or HATU (High reactivity allows faster coupling, reducing time for racemization).

-

Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Superior to HOBt for suppressing racemization.

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine). Crucial: Collidine is a weaker base than DIPEA or TEA, sufficient to activate the reaction but less likely to deprotonate the chiral center.

Step-by-Step Workflow:

-

Dissolution: Dissolve the chiral acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF or DMAc (0.1 M concentration). Cool to 0°C.

-

Activation: Add Collidine (2.5 equiv) followed by COMU (1.0 equiv). Stir for 2-5 minutes. Note: A color change to bright yellow/orange often indicates active ester formation.

-

Addition: Add the amine (1.1 equiv).

-

Monitoring: Allow to warm to room temperature. Monitor by LCMS.

-

Validation (The "Self-Validating" Step):

-

Do not rely solely on NMR.

-

Take a 50 µL aliquot. Work up (mini-extraction).

-

Run on Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC against a racemic standard.

-

Acceptance Criteria: >98% ee.

-

Mechanism of Racemization (Visualized)

Understanding the enemy is key to defeating it. The following diagram details the oxazolone pathway that destroys chirality.

Caption: The Oxazolone pathway leads to racemization. Using Oxyma/Collidine bypasses this by accelerating the coupling rate.

Future Outlook

-

DELs: Libraries of billions of compounds are now incorporating chiral building blocks (rather than just flat aromatics) to screen against difficult protein-protein interaction (PPI) targets.

-

AI/ML: Generative models are learning to predict not just bioactivity, but the synthetic feasibility of chiral centers, guiding chemists toward accessible 3D space.

References

-

FDA Policy Statement (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs.[2][5][6] Food and Drug Administration.[1][2][5][7][8] [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][9][10][11] Journal of Medicinal Chemistry.[3][10][11] [Link]

-

Barreiro, E.J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.[12] [Link]

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [Link]

-

Zhang, T., et al. (2024). Synthesis of gamma-chiral centers on carboxylic acids. Science. [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hhs.gov [hhs.gov]

- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 8. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. communities.springernature.com [communities.springernature.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. pubs.acs.org [pubs.acs.org]

The Cornerstone of Chiral Synthesis: A Technical Guide to 4-[(1R)-1-aminoethyl]aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Amine

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is paramount. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure, where a single stereoisomer often accounts for the desired therapeutic effect while its counterpart may be inactive or even detrimental. 4-[(1R)-1-aminoethyl]aniline dihydrochloride, a chiral primary amine, has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.[1][2]

This guide serves as a comprehensive technical resource for researchers, providing in-depth insights into the synthesis, resolution, characterization, and application of this versatile building block. The protocols and data presented herein are synthesized from established chemical principles and analogous procedures, offering a robust framework for the practical application of 4-[(1R)-1-aminoethyl]aniline dihydrochloride in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use. The key characteristics of 4-[(1R)-1-aminoethyl]aniline dihydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 209.12 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Chirality | (R)-enantiomer | [3] |

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, D₂O):

-

δ 7.4-7.6 (m, 4H): Aromatic protons of the para-substituted benzene ring.

-

δ 4.5-4.7 (q, 1H): Methine proton (CH) adjacent to the chiral center.

-

δ 1.6-1.8 (d, 3H): Methyl protons (CH₃) of the ethylamine side chain.

-

Note: Amine protons (NH₂ and NH₃⁺) may be broad and exchange with the solvent.

¹³C NMR (100 MHz, D₂O):

-

δ 140-145: Aromatic quaternary carbon attached to the amino group.

-

δ 128-132: Aromatic CH carbons.

-

δ 120-125: Aromatic quaternary carbon attached to the ethylamine group.

-

δ 50-55: Chiral methine carbon (CH).

-

δ 20-25: Methyl carbon (CH₃).

FT-IR (KBr Pellet, cm⁻¹):

-

3200-3500: N-H stretching vibrations of the primary amine and ammonium salt.[5]

-

2400-2800: Broad absorption characteristic of an amine salt.

-

~1600, ~1500: C=C stretching vibrations of the aromatic ring.[8]

-

~830: Para-disubstituted benzene C-H out-of-plane bending.

Mass Spectrometry (ESI-MS): The fragmentation of phenylethylamine derivatives typically involves the loss of ammonia (NH₃) from the protonated molecule.[9][10] A characteristic fragmentation pattern would involve a prominent ion corresponding to the loss of the amino group from the ethyl side chain.

Synthesis and Chiral Resolution: A Proposed Pathway

The synthesis of enantiomerically pure 4-[(1R)-1-aminoethyl]aniline dihydrochloride is a multi-step process that begins with a common starting material and culminates in the resolution of a racemic mixture. The following workflow is a robust and logical pathway derived from established organic synthesis methodologies.[11][12][13]

Caption: Proposed workflow for the synthesis and resolution of 4-[(1R)-1-aminoethyl]aniline.

Part 1: Synthesis of Racemic 4-(1-aminoethyl)aniline

The synthesis commences with the reductive amination of 4-aminoacetophenone. This well-established transformation introduces the ethylamine moiety, albeit as a racemic mixture.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-aminoacetophenone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

-

Hydrogenation: Introduce a palladium on carbon catalyst (Pd/C, ~5 mol%) to the mixture.

-

Reaction Execution: Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude racemic 4-(1-aminoethyl)aniline.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

The separation of the enantiomers is achieved by classical resolution, a technique that exploits the different physical properties of diastereomers.[12][13]

Experimental Protocol:

-

Salt Formation: Dissolve the racemic 4-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent such as methanol. Add a solution of (+)-tartaric acid (0.5 eq) in methanol to the amine solution.

-

Crystallization: Allow the solution to stand at room temperature, followed by cooling to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to liberate the free amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain the enantiomerically enriched 4-[(1R)-1-aminoethyl]aniline.

Part 3: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free amine to its more stable dihydrochloride salt.[14]

Experimental Protocol:

-

Acidification: Dissolve the enantiomerically pure amine in a suitable solvent (e.g., isopropanol).

-

Precipitation: Add a solution of hydrochloric acid in isopropanol to the amine solution with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 4-[(1R)-1-aminoethyl]aniline dihydrochloride.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The 2-anilinopyrimidine and related scaffolds are privileged structures in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[1][2][15] 4-[(1R)-1-aminoethyl]aniline serves as a crucial building block for introducing a chiral side chain that can form key interactions within the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.

Caption: Application in the synthesis of a chiral kinase inhibitor scaffold.

The primary aromatic amine of 4-[(1R)-1-aminoethyl]aniline is sufficiently nucleophilic to displace a leaving group (such as a chlorine atom) on a pyrimidine ring, forming the core anilinopyrimidine structure. The remaining chiral aminoethyl side chain is then available for further functionalization or can directly interact with the target protein.

Analytical Methodologies: Ensuring Purity and Enantiomeric Excess

The quality control of 4-[(1R)-1-aminoethyl]aniline dihydrochloride is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both chemical purity and enantiomeric excess.[16][17][18]

Proposed HPLC Method for Purity and Enantiomeric Excess Determination

Chromatographic Conditions:

| Parameter | Setting |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

Experimental Protocol:

-

Standard Preparation: Prepare a standard solution of 4-[(1R)-1-aminoethyl]aniline dihydrochloride of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

-

Injection: Inject equal volumes of the standard and sample solutions onto the HPLC system.

-

Analysis: The chemical purity is determined by comparing the peak area of the main component to the total area of all peaks. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-[(1R)-1-aminoethyl]aniline dihydrochloride.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-[(1R)-1-aminoethyl]aniline dihydrochloride is a valuable and versatile chiral building block with significant applications in the synthesis of complex, high-value molecules, particularly in the field of drug discovery. Its successful use hinges on a thorough understanding of its synthesis, resolution, and characterization. This technical guide provides a foundational framework of protocols and data to empower researchers to effectively utilize this important chemical entity in their pursuit of novel therapeutics.

References

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

- Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

-

ResearchGate. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]

-

PubMed. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Retrieved from [Link]

-

ResearchGate. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

ResearchGate. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

ResearchGate. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]

-

MDPI. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

PubMed. (2014). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Retrieved from [Link]

-

MDPI. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

PubMed. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

Illinois State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of.... Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (1993). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

Sources

- 1. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 11. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 12. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

Strategic Sourcing and Quality Validation of (R)-4-(1-Aminoethyl)aniline Dihydrochloride

Executive Summary

(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3) is a high-value chiral diamine intermediate, primarily utilized in the synthesis of kinase inhibitors and advanced peptidomimetics.[1] Its dual-amine functionality—comprising an achiral aniline and a chiral benzylic amine—presents specific challenges in sourcing.[1] The critical quality attributes (CQAs) for this molecule are not limited to chemical purity; they must rigorously account for enantiomeric excess (ee%), salt stoichiometry (dihydrochloride vs. monohydrochloride), and positional isomer contamination.[1]

This guide moves beyond a simple vendor list to establish a self-validating procurement protocol . It empowers researchers to identify reliable suppliers, verify the material's structural integrity, and prevent costly downstream failures caused by "silent" impurities like the (S)-enantiomer or incorrect salt forms.[1]

Part 1: Molecular Profile & Critical Quality Attributes (CQAs)[1]

Before engaging suppliers, you must define the exact specification.[1] Ambiguity in nomenclature is the primary cause of procurement errors for this compound.[1]

The "Isomer Trap"

There are two common isomers that vendors often conflate in search results. You must distinguish between the target (1-aminoethyl) and the positional isomer (2-aminoethyl/phenethylamine).[1]

| Feature | Target Molecule | Common Imposter |

| Name | (R)-4-(1-Aminoethyl)aniline 2HCl | 4-(2-Aminoethyl)aniline 2HCl |

| Structure | Chiral benzylic amine | Achiral phenethylamine |

| CAS (2HCl) | 1269437-75-3 | 13078-82-5 (HCl) / 13472-00-9 (Free base) |

| Function | Chiral building block | Polymer/Dye intermediate |

| Risk | High (Enantiomeric impurities) | Low (Achiral) |

The Salt Stoichiometry